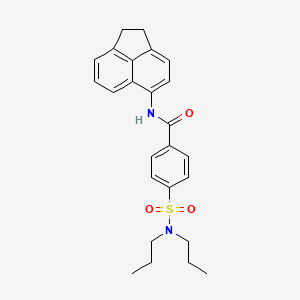

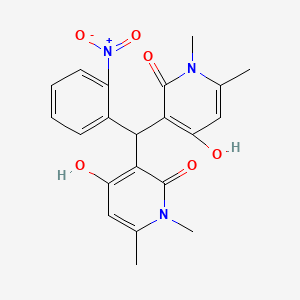

3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.414. The purity is usually 95%.

BenchChem offers high-quality 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Polyimides and Polyamides

A significant area of application for derivatives related to this compound is in the synthesis of novel polyimides and polyamides, which are crucial for developing advanced materials with exceptional thermal stability, mechanical strength, and chemical resistance. Research by Wang et al. (2006) has demonstrated the synthesis of new polyimides holding pyridine moieties in the main chain, prepared from novel aromatic dianhydride monomers. These polyimides exhibited good solubility in aprotic amide solvents and outstanding thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).

Electrochemical Behavior

Another research avenue involves the electrochemical behavior of unsymmetrical dihydropyridine compounds, closely related to the structural motif of the target compound. Studies by David et al. (1995) have explored the electrochemical properties of dihydropyridines in a protic medium, leading to insights into their reduction and oxidation potentials, which are essential for developing novel electrochemical sensors or catalysts (David et al., 1995).

Fluorescent Polyimides

Furthermore, derivatives of this compound have been utilized in the design and preparation of novel fluorescent polyimides, incorporating pyridine and other aromatic moieties. Huang et al. (2012) synthesized polyimides that showed strong fluorescence intensity, which could be pivotal in developing new materials for optical and electronic applications (Huang et al., 2012).

Coordination Polymers

In coordination chemistry, the structural units similar to the query compound have facilitated the synthesis of novel coordination polymers with unique properties. Cui et al. (2016) reported the synthesis and characterization of cobalt(II) and nickel(II) coordination polymers, showcasing the versatility of these compounds in forming complex structures with potential applications in catalysis, magnetism, and materials science (Cui et al., 2016).

Organic Phosphors

The compound and its derivatives have also found applications in the synthesis of organic phosphors. Kumar et al. (2014) synthesized organic phosphors exhibiting broadband photoluminescence, indicating their potential use in light-emitting devices and other photonic applications (Kumar et al., 2014).

Propiedades

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-7-5-6-8-14(13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEENPJDXPVZNTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)

![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)

![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)

![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)